Rifampicin N-4'-Oxide Rifampicin N-4'-Oxide
Brand Name: Vulcanchem
CAS No.: 125833-03-6
VCID: VC0135924
InChI:
SMILES:
Molecular Formula: C₄₃H₅₈N₄O₁₃
Molecular Weight: 838.94

Rifampicin N-4'-Oxide

CAS No.: 125833-03-6

Cat. No.: VC0135924

Molecular Formula: C₄₃H₅₈N₄O₁₃

Molecular Weight: 838.94

* For research use only. Not for human or veterinary use.

Rifampicin N-4'-Oxide - 125833-03-6

Specification

CAS No. 125833-03-6
Molecular Formula C₄₃H₅₈N₄O₁₃
Molecular Weight 838.94

Introduction

Chemical Properties and Structure

Molecular Formula and Weight

Rifampicin N-4'-Oxide has the molecular formula C₄₃H₅₈N₄O₁₃ with a molecular weight of 838.94 g/mol . This formula reflects the oxidation of the nitrogen atom at the 4' position of the piperazine ring of rifampicin, resulting in the addition of one oxygen atom compared to the parent compound.

Chemical Structure

The chemical structure of Rifampicin N-4'-Oxide features a complex tetracyclic structure with multiple functional groups. The key structural feature that distinguishes it from rifampicin is the N-oxide group at the 4' position of the piperazine moiety. This modification creates the [(4-methyl-4-oxidopiperazin-4-ium-1-yl)iminomethyl] group within the molecule .

The structure can be represented by the following systematic components:

  • A naphthohydroquinone core structure

  • An ansa chain with multiple methyl and hydroxyl groups

  • An acetyl group at the 13-yl position

  • A piperazine moiety with an N-oxide functional group

IUPAC Nomenclature and Synonyms

The complete IUPAC name for Rifampicin N-4'-Oxide is:
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methyl-4-oxidopiperazin-4-ium-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate .

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • Rifampicin N-4'-Oxide

  • Rifampin N-Oxide

  • N-Oxidorifampicin

  • Rifampicin EP Impurity B

  • 3-[[(4-Methyl-4-oxido-1-piperazinyl)imino]methyl]-rifamycin

  • CAS Number: 125833-03-6

Table 1. Key Identifiers of Rifampicin N-4'-Oxide

ParameterValue
CAS Number125833-03-6
Molecular FormulaC₄₃H₅₈N₄O₁₃
Molecular Weight838.94 g/mol
European Community (EC) Number962-193-6
FDA UNIIQHT9Z36XBP
PubChem CID137231149, 168432545

Pharmaceutical Significance

Comparison with Parent Compound

The N-oxide modification introduces significant changes to the physicochemical properties of rifampicin. The addition of the oxygen atom increases the molecular weight and alters the electronic distribution within the molecule, potentially affecting its solubility, stability, and pharmacokinetic profile.

Table 2. Comparison of Rifampicin and Rifampicin N-4'-Oxide

PropertyRifampicinRifampicin N-4'-Oxide
Molecular FormulaC₄₃H₅₈N₄O₁₂C₄₃H₅₈N₄O₁₃
Molecular Weight822.94 g/mol838.94 g/mol
Primary FunctionAntibioticMetabolite/Impurity
Pharmacological ActivityRNA polymerase inhibitorLess established
SolubilityVariable in different solventsLess documented

Pharmacological Properties and Metabolism

Relationship to Rifampicin Metabolism

Rifampicin metabolism is complex and involves multiple pathways. The formation of Rifampicin N-4'-Oxide represents one of the metabolic routes through N-oxidation reactions . This metabolic transformation can impact the pharmacokinetics and pharmacodynamics of rifampicin therapy.

Understanding the formation of Rifampicin N-4'-Oxide is particularly important in the context of rifampicin's role in drug-drug interactions. Rifampicin is a potent inducer of cytochrome P450 enzymes, particularly CYP3A4, and can significantly affect the metabolism of other drugs . The N-oxide metabolite may exhibit different interaction profiles compared to the parent compound.

Biological Activity

While rifampicin's mechanism of action involves inhibition of bacterial DNA-dependent RNA polymerase, the specific biological activity of Rifampicin N-4'-Oxide is less well-established . The N-oxidation potentially modifies the compound's ability to interact with the bacterial RNA polymerase target.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) represents the primary analytical method for detecting and quantifying Rifampicin N-4'-Oxide in pharmaceutical preparations and biological samples. The compound can be separated from rifampicin and other related substances based on its distinct physicochemical properties .

Liquid chromatography coupled with mass spectrometry (LC-MS) offers enhanced sensitivity and specificity for identifying Rifampicin N-4'-Oxide, particularly in complex matrices such as biological fluids.

Electrochemical Analysis

Electrochemical studies have been employed to investigate the redox behavior of rifampicin and its derivatives, including N-oxides. These methods can provide insights into the oxidation-reduction properties of Rifampicin N-4'-Oxide and its potential role in electron transfer reactions .

A comprehensive electrochemical study of rifampicin indicated that it undergoes oxidation in two steps, with the first step involving the reversible oxidation of the hydroquinone moiety to benzoquinone. The electrochemical behavior of the N-oxide derivative may exhibit distinct patterns due to the modified electronic structure .

Research Applications

Pharmaceutical Quality Control

SupplierProduct Code/NumberFormatPurity
LGC StandardsTRC-R508020Neat>95% (HPLC)
VulcanChemVC0135924Research use onlyNot specified
American Custom Chemicals CorporationMTB00023945mg95.00%
Medical Isotopes, Inc.66961100mgNot specified

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